
Ethyl 8-(2-iodophenyl)-8-oxooctanoate
Overview
Description
Ethyl 8-(2-iodophenyl)-8-oxooctanoate (CAS 898777-21-4) is an organic compound with the molecular formula C₁₆H₂₁IO₃ and a molecular weight of 388.24 g/mol . Key physical properties include a logP value of 4.38, indicating moderate lipophilicity, a boiling point of 428.6°C, and a density of 1.393 g/cm³ . It features an ethyl ester group, an 8-oxooctanoate backbone, and a 2-iodophenyl substituent, making it a versatile intermediate in pharmaceutical and radiochemical syntheses. For instance, it serves as a precursor in the development of PET radiotracers targeting histone deacetylases (HDACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(2-iodophenyl)-8-oxooctanoate typically involves the esterification of 8-(2-iodophenyl)-8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2-iodophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 8-(2-iodophenyl)-8-oxooctanoic acid.
Reduction: Formation of 8-(2-iodophenyl)-8-hydroxyoctanoate or 8-(2-phenyl)-8-oxooctanoate.
Substitution: Formation of 8-(2-azidophenyl)-8-oxooctanoate or 8-(2-cyanophenyl)-8-oxooctanoate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-(2-iodophenyl)-8-oxooctanoate has garnered attention for its potential use in drug development. The compound's structural characteristics allow it to serve as a precursor for synthesizing bioactive molecules, particularly in the development of pharmaceuticals targeting specific biological pathways.
- Case Study : A study demonstrated the synthesis of novel N-protected hydrophobic phenylalanines using similar compounds, indicating potential pathways for developing therapeutic agents based on this compound .
Organic Synthesis
The compound is valuable in organic synthesis due to its ability to participate in various chemical reactions. Its structure allows it to undergo nucleophilic substitutions and coupling reactions, which are critical in constructing complex organic molecules.
- Synthesis Pathways : this compound can be synthesized through several methods, including:
- Direct iodination of phenolic compounds.
- Esterification reactions involving carboxylic acids and alcohols.
Radiopharmaceuticals
Recent research has explored the use of this compound derivatives as radiolabeled compounds for targeted radionuclide therapy. The incorporation of iodine isotopes makes these compounds suitable for imaging and therapeutic applications in oncology.
- Case Study : The synthesis of 211At-labeled prostate-specific membrane antigen inhibitors demonstrated the efficacy of iodine-containing compounds in targeted cancer therapies .
Mechanism of Action
The mechanism of action of ethyl 8-(2-iodophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Ethyl 8-(3,5-Dimethoxyphenyl)-8-oxooctanoate (CAS 898758-69-5)
- Molecular Formula : C₁₇H₂₂O₅
- Key Features : Contains two methoxy groups at the 3- and 5-positions of the phenyl ring.
Ethyl 8-(2-Methylphenyl)-8-oxooctanoate (CAS 898751-42-3)
- Molecular Formula : C₁₇H₂₄O₃
- Key Features : A methyl group replaces the iodine atom at the 2-position.
- Applications : Marketed as a building block for organic synthesis, emphasizing its role in creating structurally diverse intermediates .
Comparison :
- The iodine atom in Ethyl 8-(2-iodophenyl)-8-oxooctanoate enhances its utility in radiolabeling (e.g., for PET tracers) due to iodine’s isotopic properties , whereas methoxy or methyl groups alter electronic and steric profiles, affecting solubility and reactivity .
Ester Group Modifications
Methyl 8-((4-(Benzyloxy)phenyl)amino)-8-oxooctanoate (10a)
- Molecular Formula : C₂₂H₂₆N₂O₄
- Key Features: Substitution of the ethyl ester with a methyl group and introduction of an amino-linked benzyloxy phenyl group.
- Synthesis : Prepared via coupling reactions using DIC, yielding 65% after purification .
Comparison :
- However, ethyl esters generally offer better stability in biological systems due to slower hydrolysis rates .
Functional Group Additions
[^18F]-Labeled Ethyl 8-((4-(2-Fluoroethyl)phenyl)amino)-8-oxooctanoate (5)
- Key Features: Incorporates a fluorine-18 isotope and an amino group.
- Synthesis : Produced via a one-pot, two-step reaction with a decay-corrected yield of 19% and radiochemical purity >99% .
- Applications : Serves as a PET radiotracer precursor for HDAC imaging .
Methyl 8-(((E)-2-(Benzoylimino)-1-((1S,4S)-4-(Isopropylcarbamoyl)cyclohexyl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)-8-oxooctanoate (15)
- Molecular Formula : C₃₄H₄₄N₆O₅
- Key Features: Complex structure with a benzoylimino group and a cyclohexyl-carbamoyl moiety.
- Applications : Acts as a dual ALK/HDAC inhibitor, showing promise in oncology .
Comparison :
- The fluorine-18 in compound 5 enables non-invasive imaging applications, while the bulky substituents in compound 15 enhance target specificity but reduce synthetic yield (65% vs. 19% for 5) .
Methyl 8-Oxooctanoate
- Source : Isolated from Centaurea bruguieriana .
- Applications: Exhibits antimicrobial activity (MIC assays) and antioxidant properties (DPPH/ABTS assays), though less potent than this compound in targeted therapeutic contexts .
N-(2-Iodophenyl)benzamide (5c)
- Synthesis Yield : 81% via benzoylation of 2-iodoaniline .
- Applications: Used as a scaffold in medicinal chemistry, contrasting with the ester-based reactivity of this compound .
Data Table: Key Properties of this compound and Analogs
Biological Activity
Ethyl 8-(2-iodophenyl)-8-oxooctanoate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C15H19IO3 and a molecular weight of approximately 388.25 g/mol. The compound features:
- An ethyl ester group
- An iodine-substituted phenyl group
- A ketone functional group
The iodine atom enhances the compound's reactivity and potential applications in various biological systems and chemical syntheses .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also exhibit such properties.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways .
Antimicrobial Activity
A study assessing various derivatives of ethyl oxooctanoates found that this compound exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 32 | Moderate |
Control (Standard Antibiotic) | 4 | High |
Table 1: Antimicrobial activity comparison .
Study on Anticancer Properties
A notable case study investigated the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with significant effects observed at concentrations above 50 µM. The study suggested that the mechanism involved apoptosis induction, evidenced by increased caspase activity .
Synthesis and Evaluation of Derivatives
Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the phenyl ring have been shown to improve antimicrobial efficacy and selectivity against specific pathogens. One derivative demonstrated an MIC of 16 µg/mL against Staphylococcus aureus, indicating enhanced potency compared to the parent compound .
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated analogs to elucidate the influence of different substituents on biological activity:
Compound | Substituent | MIC (µg/mL) |
---|---|---|
Ethyl 8-(2-bromophenyl)-8-oxooctanoate | Bromine | 32 |
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | Chlorine | 64 |
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate | Fluorine | >100 |
Table 2: Comparison of antimicrobial activity among halogenated derivatives .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Ethyl 8-(2-iodophenyl)-8-oxooctanoate?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents like N,N-diisopropylcarbodiimide (DIC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). For example, amide bond formation between activated carboxylic acid intermediates (e.g., 8-methoxy-8-oxooctanoic acid) and 2-iodoaniline derivatives under inert conditions (CH₂Cl₂, RT) yields the target compound. Purification is achieved via silica gel column chromatography with gradients of ethyl acetate/hexane (40–60%) .
Q. How can this compound be characterized spectroscopically?
- Methodological Answer : Key characterization techniques include:
- ¹H/¹³C NMR : Peaks for the ester group (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~173 ppm for carbonyl), iodophenyl aromatic protons (δ ~7.3–8.1 ppm), and ketone (δ ~208 ppm).
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) ensures purity (>99%) and identifies retention times for quality control .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritants (H315, H319). Store under inert atmosphere at -20°C to prevent degradation. Waste disposal must follow protocols for halogenated organic compounds .
Advanced Research Questions
Q. How can radiolabeled derivatives of this compound be synthesized for PET imaging?
- Methodological Answer : A one-pot, two-step radiolabeling strategy can incorporate isotopes like ¹⁸F. First, substitute a tosylate precursor with [¹⁸F]-NBu₄F in CH₃CN at 90°C. Subsequent hydroxylamine treatment at 0°C converts intermediates into hydroxamic acid derivatives. Purify via reversed-phase HPLC (>99% radiochemical purity, ~19% yield) .
Q. What are the applications of this compound in targeted drug delivery?
- Methodological Answer : The ester group enables bioconjugation. For example, react the activated NHS ester derivative (e.g., disuccinimidyl suberate) with amine-containing targeting ligands (e.g., antibodies, peptides) in DMF at RT. Monitor conjugation efficiency via MALDI-TOF or fluorescence quenching assays .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 2-iodophenyl group participates in Ullmann or Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl) in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃, 80°C) yields biaryl derivatives. Monitor reaction progress via TLC (Rf ~0.4–0.6 in hexane/EtOAc) and characterize products via HRMS .
Q. Can this compound serve as a precursor for HDAC inhibitors?
- Methodological Answer : Hydrolysis of the ester to the carboxylic acid followed by hydroxylamine coupling yields hydroxamic acids, a known HDAC inhibitor scaffold. Optimize reaction conditions (e.g., NaOH/MeOH for hydrolysis, HATU/DIPEA for coupling) and validate inhibitory activity via enzymatic assays (IC₅₀ determination) .
Q. Data Analysis and Contradictions
Q. How to resolve discrepancies in reported synthetic yields for similar octanoate derivatives?
- Methodological Answer : Variability often arises from purification methods (e.g., column chromatography vs. recrystallization) or starting material quality. Compare Rf values (e.g., Rf = 0.41 for methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate ) and optimize solvent systems. Use LC-MS to trace byproducts and adjust stoichiometry (e.g., excess DIC improves coupling efficiency) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Properties
IUPAC Name |
ethyl 8-(2-iodophenyl)-8-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVASPNEMFBGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645710 | |
Record name | Ethyl 8-(2-iodophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-21-4 | |
Record name | Ethyl 2-iodo-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(2-iodophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.